N-(3-fluorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

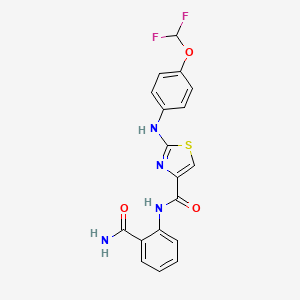

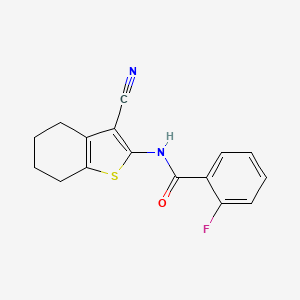

“N-(3-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919353-99-4 . It has a molecular weight of 189.21 and its IUPAC name is (3-fluorophenyl)methanesulfonamide . It is usually found in powder form .

Molecular Structure Analysis

The InChI code for “N-(3-fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . The average mass of the molecule is 189.207 Da .Physical And Chemical Properties Analysis

“N-(3-fluorophenyl)methanesulfonamide” is a solid substance at room temperature . It has a molecular formula of C7H8FNO2S . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, and density are not available.Applications De Recherche Scientifique

Enzyme Inhibition and Cholesterol Biosynthesis

N-(3-fluorophenyl)methanesulfonamide has been studied for its role in inhibiting enzymes. One study focused on a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, which were found to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These compounds, including one closely related to N-(3-fluorophenyl)methanesulfonamide, were significantly more potent than established cholesterol-lowering drugs like lovastatin and pravastatin (Watanabe et al., 1997).

Chemoselective N-Acylation

Research has also been conducted on the development of chemoselective N-acylation reagents. A study produced a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-(3-fluorophenyl)methanesulfonamide, demonstrating its potential as a valuable reagent in organic synthesis (Kondo et al., 2000).

Molecular Structure Analysis

DFT-based computational studies have been conducted to analyze the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(3-fluorophenyl)methanesulfonamide and its derivatives. These studies are crucial for understanding the compound's physical and chemical properties (Karabacak et al., 2010).

Antioxidant Activity and Molecular Calculations

Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state and predict their free energy, which is essential for understanding their antioxidant activities (Xue et al., 2022).

Synthesis and Structural Characterization

Studies have been conducted on the synthesis and structural characterization of N-(3-fluorophenyl)methanesulfonamide and its derivatives. These investigations include methods like Sonogashira cross-coupling and characterization techniques such as IR, NMR, and mass spectrometry (Durgadas et al., 2012).

Catalytic Applications

Catalytic applications of N-(3-fluorophenyl)methanesulfonamide have been explored, such as its use in Pd-catalyzed cross-coupling reactions. This method is significant as it avoids potentially genotoxic impurities, showcasing the compound's utility in safer chemical syntheses (Rosen et al., 2011).

Safety and Hazards

The safety information for “N-(3-fluorophenyl)methanesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

N-(3-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTWWFPWXXFJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2853151.png)

![methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate](/img/structure/B2853154.png)

![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)

![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)

![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2853162.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2853165.png)

![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)